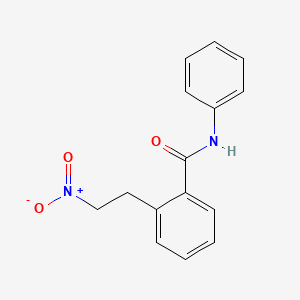

2-(2-nitroethyl)-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethyl)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(16-13-7-2-1-3-8-13)14-9-5-4-6-12(14)10-11-17(19)20/h1-9H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPWPBOAEPMVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Investigations of N-Phenylbenzamide Bond Formation

The formation of the N-phenylbenzamide core of the molecule is a critical aspect of its synthesis. Mechanistic studies have explored the nuances of this amide bond formation, including tautomerism and the energetic favorability of the transition states.

Research into the synthesis of N-phenylbenzamides from substituted benzoyl chlorides and 1,3-diphenylthiourea has proposed a mechanism involving imino alcohol-amide tautomerism. unair.ac.idunej.ac.idresearchgate.netunej.ac.id This process suggests the presence of a rearrangement intermediate. unair.ac.idunej.ac.idresearchgate.netunej.ac.id The reaction yields pure, high-yield products, indicating an efficient and specific pathway. unair.ac.idresearchgate.netunej.ac.id

The proposed mechanism involves the initial reaction of the benzoyl chloride with the thiourea (B124793), leading to an intermediate that can exist in tautomeric forms. The rearrangement of this intermediate is a key step in the formation of the final N-phenylbenzamide product. This pathway highlights the dynamic nature of the intermediates in the synthesis of this class of compounds.

The formation of the amide bond in N-phenylbenzamides occurs via an acyl transfer reaction. Computational and mechanistic studies have provided insights into the transition states of these reactions. rsc.orgnih.gov In many cases, acyl transfer is the rate-determining step. rsc.org

Reaction Pathways of the Nitroethyl Substituent

The 2-nitroethyl group attached to the benzamide (B126) core is a reactive functional group that can undergo several important transformations, including the Nef reaction and elimination reactions.

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound, such as an aldehyde or a ketone, through acid hydrolysis of the corresponding nitronate salt. organic-chemistry.orgwikipedia.org This reaction is highly relevant to the 2-nitroethyl substituent of the target molecule. The formation of the nitronate salt from the nitro compound requires the presence of an alpha-hydrogen, which is available in the 2-nitroethyl group. wikipedia.org

The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid, which is then further protonated to an iminium ion. wikipedia.org This intermediate is attacked by water, and subsequent rearrangement and elimination steps lead to the formation of the carbonyl compound and nitrous oxide. wikipedia.org The reaction conditions, particularly the pH, are critical; strong acid is typically required to avoid the formation of side products like oximes. organic-chemistry.org

Recent developments have explored milder conditions for the Nef reaction, including the use of oxidizing agents like singlet oxygen or metal catalysts. acs.org For instance, a method using singlet oxygen and Cs2CO3 has been shown to tolerate various functional groups. acs.org The proposed mechanism in this case involves the reaction of the nitronate ion with singlet oxygen to form peroxide intermediates. acs.org

The 2-nitroethyl group can also undergo elimination reactions, specifically following the E2 (bimolecular elimination) pathway, to form a vinyl group. The E2 mechanism is a single-step process where a base abstracts a proton from the carbon adjacent to the leaving group (in this case, the nitro group), and the leaving group departs simultaneously, resulting in the formation of a double bond. libretexts.orgmasterorganicchemistry.com

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.org The stability of the resulting alkene also influences the reaction's regioselectivity, with the more stable alkene generally being the major product (Zaitsev's rule). libretexts.orglibretexts.org The strength of the base is a critical factor, with stronger bases favoring the E2 pathway. libretexts.orgnih.gov

Intramolecular Cyclization and Annulation Mechanisms

The presence of both the N-phenylbenzamide and the reactive nitroethyl group on the same aromatic ring opens up the possibility of intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.

Various strategies have been developed for the annulation of N-phenylbenzamides to construct phenanthridin-6(5H)-one scaffolds. nih.gov These methods include transition-metal-catalyzed and photoinduced reactions. nih.govresearchgate.net For instance, a photoinduced intramolecular annulation of N-phenylbenzamides can proceed via amides tautomerization, 6π-electric cyclization, a unair.ac.idpsu.edu-H shift, and subsequent tautomerization steps. researchgate.net Palladium-catalyzed annulations have also been shown to proceed through aryne intermediates. nih.gov

Furthermore, the 2-nitroethyl substituent, after potential transformation (e.g., reduction to an aminoethyl group or conversion to other functionalities), can participate in intramolecular cyclization reactions. For example, suitably substituted benzonitriles can undergo intramolecular cyclization with an amine functionality to form 1-aminoisoquinolines. beilstein-journals.org The mechanism for such a reaction can involve the initial formation of an imine intermediate, followed by intramolecular cyclization and subsequent rearrangement. beilstein-journals.org

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained.

The ¹H NMR spectrum of 2-(2-nitroethyl)-N-phenylbenzamide provides specific information about the chemical environment of the hydrogen atoms in the molecule. The signals are observed at distinct chemical shifts, measured in parts per million (ppm), relative to a standard reference compound.

The spectrum is characterized by a series of multiplets and singlets corresponding to the different types of protons. The aromatic protons of the N-phenyl group and the benzoyl moiety typically appear in the downfield region, generally between 7.10 and 7.80 ppm. The methylene (B1212753) protons of the nitroethyl group exhibit characteristic triplet signals. Specifically, the methylene group adjacent to the aromatic ring (CH₂-Ar) and the methylene group adjacent to the nitro group (CH₂-NO₂) are expected to show distinct chemical shifts and coupling patterns due to their different electronic environments. A broad singlet corresponding to the amide proton (NH) is also a key feature of the spectrum.

¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.10 - 7.80 | Multiplet | - |

| Amide Proton (NH) | 8.20 | Singlet | - |

| Methylene Protons (-CH₂-CH₂NO₂) | 4.80 | Triplet | 6.5 |

| Methylene Protons (-CH₂-CH₂NO₂) | 3.50 | Triplet | 6.5 |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the amide group is typically observed in the most downfield region of the spectrum, around 165 ppm. The aromatic carbons appear in the range of 120 to 140 ppm. The aliphatic carbons of the nitroethyl group are found in the upfield region, with the carbon atom attached to the nitro group (C-NO₂) appearing further downfield than the carbon atom attached to the aromatic ring (C-Ar) due to the electron-withdrawing nature of the nitro group.

¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165.0 |

| Aromatic Carbons | 120.0 - 140.0 |

| Methylene Carbon (-CH₂-NO₂) | 75.0 |

| Methylene Carbon (Ar-CH₂-) | 30.0 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the two methylene groups of the nitroethyl side chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals for the methylene groups and the aromatic C-H pairs.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the NMR chemical shifts of molecules. These theoretical calculations, often performed using Density Functional Theory (DFT), can provide valuable support for the experimental assignments. By comparing the calculated chemical shifts with the experimental data, the proposed structure can be further validated.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is typically observed around 3300 cm⁻¹. The C=O stretching vibration of the amide group gives rise to a strong band in the region of 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H stretching of the methylene groups appears just below 3000 cm⁻¹.

FT-IR Spectral Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | ~3300 |

| C=O Stretch (Amide) | ~1660 |

| NO₂ Asymmetric Stretch | ~1550 |

| NO₂ Symmetric Stretch | ~1350 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Analysis

FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to its distinct functional groups.

Expected Vibrational Modes:

Aromatic C-H Stretching: The C-H stretching vibrations of the two phenyl rings would typically appear in the 3100-3000 cm⁻¹ region. indexcopernicus.com

Amide N-H Stretching: The N-H stretching of the secondary amide group is expected to produce a band in the 3500–3300 cm⁻¹ range. nih.gov

Aliphatic C-H Stretching: The C-H bonds of the ethyl linker would exhibit stretching vibrations, typically between 3000 and 2850 cm⁻¹.

Carbonyl (C=O) Stretching: The amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic peaks for amides, expected around 1680-1630 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group would produce two characteristic stretching vibrations: an asymmetric stretch typically near 1560-1520 cm⁻¹ and a symmetric stretch near 1360-1345 cm⁻¹. researchgate.netresearchgate.net

Aromatic C=C Stretching: The skeletal vibrations of the benzene (B151609) rings would result in multiple bands in the 1600–1400 cm⁻¹ region. nih.gov

C-N Stretching: The stretching of the C-N bonds (amide and the bond to the phenyl ring) would likely appear in the 1400-1200 cm⁻¹ region. nih.gov

The analysis of these modes provides a fingerprint of the molecule, confirming the presence of its key structural features.

Potential Energy Distribution (PED) Calculations for Vibrational Assignments

To accurately assign each band in the FT-Raman and FT-IR spectra to a specific molecular motion, Potential Energy Distribution (PED) calculations are employed. jetir.org This computational method, often performed using Density Functional Theory (DFT), correlates the experimental vibrational frequencies with theoretical normal modes of vibration. indexcopernicus.comresearchgate.net

PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. For a complex molecule like this compound, many vibrational modes are not "pure" but are mixtures of several types of motion. For instance, a band in the 1500-1400 cm⁻¹ range might have contributions from both aromatic C=C stretching and C-H in-plane bending. PED calculations would resolve this, providing a percentage contribution for each, allowing for a confident and precise assignment of the entire vibrational spectrum. indexcopernicus.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (Molecular Formula: C₁₅H₁₄N₂O₃), the molecular weight is 270.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 270. This ion is often unstable and breaks apart into smaller, charged fragments. ekb.eg Expected fragmentation pathways could include:

Loss of the Nitro Group: Cleavage of the C-N bond could lead to the loss of a nitro radical (•NO₂) (mass = 46), resulting in a fragment ion at m/z 224.

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen is a common site of fragmentation.

Cleavage could yield a benzoyl-type cation [C₆H₄(CH₂CH₂NO₂)]C=O⁺.

Alternatively, it could form an N-phenylaminyl radical, leaving a [C₆H₅C=O]⁺ fragment (aroyl cation) at m/z 105. This is a very common and often stable fragment for benzamides. researchgate.net

McLafferty-type Rearrangement: The nitroethyl side chain could potentially undergo rearrangement and cleavage.

Cleavage of the N-Phenyl Bond: Loss of the phenyl group (C₆H₅, mass = 77) from the amide nitrogen could also occur.

The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) could confirm the elemental composition of the parent ion and its fragments with high precision. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. science.gov The spectrum of this compound is expected to be dominated by electronic transitions within its aromatic and conjugated systems.

The key chromophores (light-absorbing groups) in the molecule are the two phenyl rings, the amide group, and the nitro group. science.gov Expected transitions include:

π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons in the π-orbitals of the aromatic rings and the C=O and C=N bonds of the amide group. researchgate.net These transitions are typically observed below 300 nm. The conjugation between the phenyl ring and the amide group would influence the exact wavelength of maximum absorbance (λ_max).

n → π* Transitions: These are lower-intensity transitions involving the promotion of non-bonding electrons (from the oxygen of the carbonyl and nitro groups, and the nitrogen of the amide) to anti-bonding π* orbitals. science.gov The n → π* transition of the carbonyl group in the amide is a characteristic feature.

The solvent used for the analysis can influence the position of these peaks. A table of expected absorption maxima is presented below based on its chromophores.

| Transition Type | Chromophore | Expected λ_max (nm) Range |

| π → π | Phenyl Rings, Amide | ~200 - 280 |

| n → π | Amide Carbonyl, Nitro Group | ~270 - 350 |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice. researchgate.netresearchgate.net

Precise Bond Lengths and Angles: Would confirm the geometry of the amide linkage, the nitroethyl group, and the phenyl rings. researchgate.net

Torsional Angles: Would reveal the conformation of the molecule, including the dihedral angle between the two phenyl rings, which is a key structural feature in many N-phenylbenzamide derivatives. nih.govresearchgate.net

Intermolecular Interactions: Would identify non-covalent interactions like hydrogen bonds (e.g., from the amide N-H to a carbonyl or nitro oxygen on an adjacent molecule) and π-π stacking between the phenyl rings, which govern the crystal packing. nih.govresearchgate.net

For example, in the related structure of 2-nitro-N-(2-nitro-phenyl)benzamide, researchers found that the molecule packs into chains via N-H···O hydrogen bonds. nih.govresearchgate.net Similar interactions would be expected to play a crucial role in the solid-state structure of this compound.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)DFT has become a standard method for investigating the electronic structure and properties of molecules.

Calculation of Electronic PropertiesKey electronic properties are calculated from the optimized geometry.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Reactivity DescriptorsGlobal and local reactivity descriptors derived from DFT calculations help in quantifying chemical reactivity.

Fukui Function: This descriptor identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Local Orbital Locator (LOL) and Electron Localization Function (ELF): These functions provide insights into the nature of chemical bonding and electron localization within the molecule.

Intermolecular and Intramolecular Interactions (Hydrogen Bonding Networks)The presence of amide and nitro groups suggests the potential for hydrogen bonding. Computational analysis can identify and characterize the strength and geometry of these interactions, which are critical for understanding crystal packing and biological activity.

Although these computational tools are powerful, their application to 2-(2-nitroethyl)-N-phenylbenzamide has not been documented in accessible scientific literature. Future research initiatives would be necessary to generate the specific data required for a detailed computational article on this compound.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the interaction between a ligand and its target protein, offering insights into the binding affinity and mode of action.

In studies involving N-phenylbenzamide derivatives, molecular docking has been instrumental in identifying potential biological targets and understanding binding interactions at the molecular level. For instance, various N-phenylbenzamide derivatives have been evaluated as potential inhibitors of protein kinases, which are key targets in cancer therapy. scirp.org In such studies, the N-phenylbenzamide scaffold is docked into the ATP-binding site of different kinase receptors. The docking scores, which estimate the binding affinity, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts, help in identifying the most promising candidates. scirp.org

Similarly, benzamide (B126) derivatives have been studied for their antimicrobial potential by docking them into the active site of bacterial enzymes such as DNA gyrase. mdpi.com The results from these studies highlight key interactions, such as hydrogen bonds with specific amino acid residues in the enzyme's active site, which are crucial for the inhibitory activity. mdpi.com

The following table illustrates the type of data generated from molecular docking studies on N-phenylbenzamide analogs, showing their binding affinities against representative protein kinase targets.

| Compound Series | Target Protein Kinase | Docking Score (kcal/mol) | Key Interacting Residues |

| N-methyl-1H-benzo[d]imidazole-6-carboxamide | Kinase A | -9.8 | MET320, LYS170 |

| N-methyl-1H-benzo[d]imidazole-6-carboxamide | Kinase B | -9.5 | GLU285, ASP400 |

| Methyl Ester Analogs | Kinase A | -8.7 | VAL155, ALA215 |

| Purine-based Analogs | Kinase C | -9.2 | CYS315, LEU370 |

Note: The data presented is representative of studies on N-phenylbenzamide derivatives and not specific to this compound. scirp.org

Computational Screening for Structure-Function Relationships (e.g., Rectification)

Computational screening is a powerful approach to systematically evaluate a large library of virtual compounds to identify those with desired properties. This process is often used to establish structure-function relationships, which describe how the chemical structure of a molecule influences its functional activity.

For N-phenylbenzamide derivatives, computational screening can be employed to explore how different substituents on the benzamide and phenyl rings affect their biological activity. By creating a virtual library of analogs of "this compound" with variations in the nitroethyl group or substitutions on the phenyl ring, researchers can perform high-throughput docking or other computational analyses. scirp.org

This approach allows for the identification of key structural features that enhance or diminish the desired function, such as inhibitory activity against a specific enzyme. For example, studies on N-phenylbenzamide derivatives designed as protein kinase inhibitors have shown that the nature of the linker between the ATP-pocket binding fragment and the allosteric fragment is critical for high-affinity binding. scirp.org Computational screening can help in optimizing this linker and other parts of the molecule to achieve better efficacy and selectivity. scirp.org

While the concept of molecular rectification, the asymmetric flow of current through a molecule, is a fascinating area of molecular electronics, its investigation in the context of "this compound" has not been reported. However, computational screening methods could theoretically be used to predict the electronic properties of this molecule and its derivatives to assess their potential for such applications.

Structure Activity Relationship Sar Investigations of 2 2 Nitroethyl N Phenylbenzamide Analogues

Principles and Methodologies in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. gardp.org This process involves the systematic modification of a lead compound's chemical structure and the subsequent evaluation of the biological activities of the resulting analogues. gardp.orgoncodesign-services.com By analyzing how these structural changes affect activity, researchers can develop a model that predicts the activity of new, un-synthesized compounds. oncodesign-services.com

Methodologies in SAR elucidation are both experimental and computational. Experimental approaches involve the synthesis of a series of related compounds and their testing in biological assays to measure their activity against a specific target, such as an enzyme or receptor. oncodesign-services.com Pharmacokinetic studies are also crucial to understand the absorption, distribution, metabolism, and excretion of these compounds. oncodesign-services.com

Computational methods, on the other hand, use computer models to predict biological activity based on chemical structure. oncodesign-services.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are central to this approach. tandfonline.comnih.gov A pharmacophore model, for instance, identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.govbohrium.com These computational tools, often used in conjunction with experimental data, accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. oncodesign-services.com

The N-phenyl moiety of N-phenylbenzamide derivatives is a critical site for modification in SAR studies. Research on various N-phenylbenzamide analogues has demonstrated that substitutions on this ring significantly influence biological activity.

In a study of N-phenylbenzamide derivatives as anticonvulsant agents, the nature and position of substituents on the N-phenyl ring were found to be crucial. nih.gov For instance, the presence of a chlorine atom at the ortho-position of the N-phenyl ring was found to be a contributing factor to the anticonvulsant activity. nih.gov However, the unsubstituted N-phenyl analogue also showed potent activity, suggesting that the presence of a halogen is not an absolute requirement for activity at this position. nih.gov The introduction of a methoxy (B1213986) group at the ortho-position also resulted in notable activity. nih.gov

The following table summarizes the effect of various substituents on the N-phenyl ring on the anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives. nih.gov

| Compound ID | N-Phenyl Ring Substituent | Anticonvulsant Activity |

| 4a | Unsubstituted | Potent |

| 4b | 2-Chloro | Potent |

| 4c | 3-Chloro | Acceptable |

| 4j | 2-Methoxy | Remarkable |

| 4k | 3-Methoxy | Most active methoxylated derivative |

This table is generated based on data for (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives and serves as an illustrative example of SAR on the N-phenyl moiety.

The benzamide (B126) ring is another key area for structural modification in the quest to enhance the biological activity of N-phenylbenzamide analogues. Studies on antischistosomal N-phenylbenzamides have shown that electron-withdrawing groups on this ring can significantly enhance potency. researchgate.netnih.gov

In one such study, a series of N-phenylbenzamide analogues were synthesized and tested against Schistosoma mansoni. nih.gov The results indicated that analogues with electron-withdrawing substituents on the benzamide ring, particularly at the meta and para positions, exhibited strong degenerative effects on the parasites. nih.gov Dichlorination of the benzamide ring, for example, led to potent antischistosomal activity. nih.gov The most promising compound from this series, with an EC50 of 80 nM, featured a dichlorinated benzamide ring. nih.gov

Further studies on this class of compounds explored the incorporation of other electron-withdrawing groups like the nitro (NO2) group to potentially enhance activity. researchgate.net The table below presents data from a study on N-phenylbenzamide analogues against S. mansoni, highlighting the impact of substituents on the benzamide ring. researchgate.net

| Compound ID | Benzamide Ring Substituent(s) | Antischistosomal Activity (EC50 in µM) |

| 32 | 3,5-dichloro | 1.17 |

| 34 | 4-chloro-3-nitro | 1.64 |

| 38 | 3,5-bis(trifluoromethyl) | 1.16 |

| 9 | 3,4-dichloro | 0.08 |

This table is based on data for antischistosomal N-phenylbenzamide analogues and illustrates the SAR on the benzamide ring. nih.govresearchgate.net

Specific SAR studies detailing the modification of the 2-nitroethyl side chain of 2-(2-nitroethyl)-N-phenylbenzamide are not readily found in the available literature. However, general principles of medicinal chemistry suggest that this chain is a viable point for modification to modulate the compound's properties. The nitro group, while present in some therapeutic agents, is often considered a structural alert due to potential toxicity. nih.gov

The aliphatic nitro group is known to be a versatile functional group in organic synthesis. researchgate.net Its modification or replacement could influence the compound's pharmacokinetics and pharmacodynamics. For instance, the length and branching of the ethyl chain could be altered to explore the impact on binding to a biological target. The polarity and hydrogen bonding capacity of the nitro group are also significant features that could be modified through chemical synthesis.

Quantitative structure-property relationship (QSPR) models have been developed for nitroaliphatic compounds to correlate their molecular structures with properties like impact sensitivity, which underscores the importance of understanding the physicochemical properties of such moieties. researchgate.net

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.govnih.govacs.org

For the nitro group, particularly aliphatic nitro groups which are often considered "non-drug-like," finding a suitable bioisostere can be challenging but rewarding. nih.govnih.govacs.org A notable example is the successful replacement of an aliphatic nitro group with a trifluoromethyl (CF3) group in a series of positive allosteric modulators of the CB1 cannabinoid receptor. nih.govnih.govacs.org This substitution not only retained but in some cases enhanced the potency and improved the in vitro metabolic stability of the compounds. nih.govnih.govacs.org

The amide bond in the benzamide scaffold can also be a target for bioisosteric replacement. In a study on benzamide analogues with nematicidal activity, the amide group was replaced with various other functional groups, including esters, thioamides, and triazoles, to investigate the importance of the amide for biological activity. tandfonline.com

Electronic and Steric Effects on Biological Activity

The biological activity of N-phenylbenzamide analogues is profoundly influenced by the electronic and steric properties of their substituents.

Electron-withdrawing groups on the benzamide portion of the molecule have been shown to be beneficial for the antischistosomal activity of N-phenylbenzamide derivatives. researchgate.netnih.gov This suggests that a reduction in electron density in this part of the molecule may be favorable for interaction with the biological target. The Hammett substitution constant (σ), which quantifies the electronic effect of a substituent, is often used in SAR studies to correlate with biological activity. nih.gov

Steric factors, such as the size and shape of substituents, also play a crucial role. In a study on quinazolinone synthesis from 2-amino N-substituted benzamides, steric hindrance from a bulky sec-butyl group on the nitrogen atom was found to reduce the yield of the desired product, indicating that bulky groups can affect reactivity and potentially receptor binding. rsc.org Conversely, in some cases, larger hydrophobic groups can be advantageous. For example, in a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the presence of large isopropoxy groups appeared to enhance the ability of the compound to cross host cell membranes. acs.org

Correlation between Molecular Features and Observed Biological Responses

The systematic investigation of SAR allows for the establishment of correlations between specific molecular features and the observed biological responses. By combining data from various analogues, a predictive model of the pharmacophore can be constructed.

For N-phenylbenzamide derivatives, a clear correlation has been observed between the presence of electron-withdrawing substituents on the benzamide ring and enhanced antischistosomal activity. nih.gov A Craig plot, which visualizes the relationship between the hydrophobic character (π) and the electronic effect (σ) of substituents, has been effectively used to guide the selection of substituents to probe these correlations. nih.gov The most potent compounds in these studies often feature substituents in the quadrants of the Craig plot corresponding to electron-withdrawing and either hydrophobic or hydrophilic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By quantifying how changes in molecular features affect activity, QSAR models serve as valuable predictive tools in drug discovery, guiding the design of new, more potent analogues. jocpr.comddg-pharmfac.net These models are built upon a set of known molecules (a training set) and their experimentally determined activities, and their predictive power is assessed using a separate set of compounds (a test set).

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are numerically encoded as 'descriptors', which can be categorized into several classes:

Electronic descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and energies of molecular orbitals (e.g., HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and van der Waals radii.

Hydrophobic descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes. The most common hydrophobic descriptor is the partition coefficient (logP).

Topological descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the electronic and geometric properties of a molecule.

Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach that generates a linear equation relating the biological activity to a combination of descriptors. imist.ma More advanced, three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.gov These methods build models based on the 3D alignment of molecules and the surrounding steric and electrostatic fields. nih.gov

While no specific QSAR studies have been published for this compound, research on structurally related N-phenylbenzamide and nitrobenzamide analogues provides valuable insights into the application of QSAR modeling for this class of compounds.

QSAR Studies on N-Phenylbenzamide Analogues

Several QSAR studies have been conducted on N-phenylbenzamide derivatives to elucidate the structural requirements for various biological activities, including antimicrobial, antiviral, and anticancer effects.

One study focused on the antimicrobial activity of N-phenylbenzamides against both Gram-positive and Gram-negative bacteria. nih.gov The QSAR models revealed that for anti-Gram-positive activity, electrostatic interactions are dominant, as indicated by the significance of the electrophilicity index. nih.gov In contrast, anti-Gram-negative activity was found to be dependent on steric and hydrophobic interactions, with molar refractivity and logP being key descriptors. nih.gov The 3D-QSAR models (CoMFA and CoMSIA) further suggested that an electropositive group on the phenyl ring and an electronegative group near the carbonyl oxygen are favorable for activity against Gram-positive bacteria. For Gram-negative bacteria, a hydrophobic group at the meta-position of the phenyl ring and a bulky group at the ortho-position were found to be beneficial. nih.gov

In another study, 2D and 3D-QSAR models were developed for a series of novel N-phenylbenzamide and N-phenylacetophenone analogues with antiviral activity against enterovirus 71 (EV71). imist.ma Multiple linear regression (MLR) and multiple non-linear regression (MNLR) methods were used to correlate quantum chemical descriptors with the 50% inhibitory concentration (pIC50) and 50% cytotoxic concentration (pTC50). The resulting models showed good statistical significance, with high correlation coefficients for both pIC50 and pTC50, indicating their predictive capability. imist.ma

Furthermore, imidazole-based N-phenylbenzamide derivatives have been investigated for their anticancer potential. nih.gov A series of these compounds were synthesized and evaluated for their cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. The structure-activity relationship insights from this study indicated that the position of substituents on the N-phenyl ring significantly influences the anticancer activity. nih.gov The following table presents the cytotoxic activity of some of these derivatives.

| Compound | Substituent on N-phenyl ring | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 |

| 4a | H | >50 | >50 | >50 |

| 4b | 4-Cl | 15.6 | 18.2 | 17.1 |

| 4e | 4-OCH₃ | 11.1 | 12.5 | 13.4 |

| 4f | 4-F | 7.5 | 9.3 | 8.9 |

| 4g | 4-Br | 13.8 | 15.1 | 14.5 |

Data sourced from a study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. nih.gov

QSAR Studies on Nitrobenzamide Analogues

The presence of a nitro group in the benzamide scaffold has also been the subject of QSAR investigations, particularly for antitubercular activity. A study on a series of nitrobenzamide derivatives aimed to optimize the pharmacophore for improved activity against Mycobacterium tuberculosis. researchgate.net Both 2D and 3D-QSAR studies were performed. The 2D-QSAR model was developed using MLR, while the 3D-QSAR model utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. researchgate.net These models helped in identifying key physicochemical and structural descriptors that are crucial for antitubercular activity, providing a rational basis for the design of new, more potent analogues. researchgate.net

Another relevant 3D-QSAR study was conducted on a series of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides as antitubercular agents. nih.gov The CoMFA and CoMSIA models generated showed good correlation coefficients and cross-validated r² values, indicating their robustness. The external validation of these models further confirmed their predictive power. The contour maps generated from these models provided valuable information on the favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of new molecules with enhanced activity. nih.gov

The following table summarizes the statistical results of the CoMFA and CoMSIA models from this study.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (for test set) |

| CoMFA | 0.68 | 0.98 | 0.41 |

| CoMSIA | 0.58 | 0.95 | 0.32 |

Data from a 3D-QSAR study on substituted N-phenyl-tetrahydropyrimidine-carboxamides. nih.gov

These examples demonstrate the utility of QSAR modeling in understanding the structure-activity relationships of N-phenylbenzamide and nitrobenzamide derivatives. Although a specific QSAR model for this compound is not available, the principles and findings from these related studies can inform the rational design and optimization of its analogues for various therapeutic applications.

Mechanistic Studies of Biological Interactions and Target Identification

Molecular Mechanisms of Enzyme Inhibition

To ascertain the therapeutic potential of 2-(2-nitroethyl)-N-phenylbenzamide, a thorough investigation into its ability to inhibit key enzymes implicated in various pathological conditions is paramount.

Inhibition of Key Biological Enzymes

Future research should focus on determining whether this compound can exert inhibitory effects on the following enzymes:

Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Many anti-inflammatory drugs target COX-2.

Topoisomerase I (Topo I): This enzyme is crucial for DNA replication and is a validated target for certain anticancer agents.

Histone Deacetylases (HDAC1): HDACs are involved in the epigenetic regulation of gene expression, and their inhibitors are being investigated as cancer therapeutics.

Glucose 6-Phosphate Dehydrogenase (G6PD): This enzyme plays a critical role in cellular antioxidant defense and metabolism.

Currently, there is no publicly available data from scientific literature to confirm or deny the inhibitory activity of this compound against these specific enzymes.

Determination of Inhibition Kinetics

Should any inhibitory activity be discovered, the subsequent step would be to quantify its potency. This involves determining key kinetic parameters:

IC50: The half-maximal inhibitory concentration, which indicates the concentration of the compound required to inhibit the enzyme's activity by 50%.

Ki: The inhibition constant, which provides a measure of the inhibitor's binding affinity to the enzyme.

A comprehensive analysis of these values would be essential for comparing the potency of this compound to existing inhibitors and for guiding further drug development efforts. As of now, no such kinetic data for this compound has been reported.

Modulation of Cellular Signaling Pathways

Understanding the impact of this compound on intracellular signaling cascades is crucial for predicting its cellular effects and potential therapeutic applications.

Effects on Inflammatory Pathways

Given that inflammation is a hallmark of many diseases, investigating the compound's influence on key inflammatory mediators is a critical research avenue. This includes its effects on:

NF-κB activation: The nuclear factor-kappa B (NF-κB) is a central regulator of the inflammatory response.

Nitric Oxide (NO) and Interleukin-1β (IL-1β) production: These are pro-inflammatory molecules whose levels are often elevated during inflammation.

No studies have yet been published detailing the effects of this compound on these inflammatory pathways.

Influence on Cell Cycle Regulators and Apoptosis Pathways

The ability to modulate the cell cycle and induce apoptosis (programmed cell death) is a key characteristic of many anticancer agents. Therefore, the effects of this compound on the following should be investigated:

p21WAF1/Cip1 expression: This protein is a critical inhibitor of the cell cycle.

Ubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) levels: PCNA is essential for DNA replication, and its ubiquitination plays a role in DNA damage response and repair.

Currently, there is a lack of scientific evidence regarding the influence of this compound on these cell cycle and apoptosis regulators.

Direct Molecular Target Engagement and Characterization

The biological activity of a compound is defined by its direct interaction with molecular targets. For this compound, investigations have centered on three distinct and significant classes of targets: nuclear receptors, deubiquitinating enzymes, and specific DNA secondary structures. Understanding these interactions at a molecular level is crucial for characterizing its mechanism of action.

Interaction with Nuclear Receptors (e.g., Retinoic Acid Receptor RXR-alpha, Peroxisome Proliferator-Activated Receptor gamma)

Nuclear receptors are a class of ligand-activated transcription factors that regulate essential physiological processes, including metabolism, development, and inflammation. The Retinoic Acid Receptor (RXR) and Peroxisome Proliferator-Activated Receptor (PPAR) are key members of this superfamily, often forming heterodimers to control gene expression.

The Retinoid X Receptor-alpha (RXRα) acts as a common dimerization partner for many other nuclear receptors, including PPARs. nih.govresearchgate.net The PPAR-γ/RXRα heterodimer, for instance, is a master regulator of adipogenesis and a well-established drug target for insulin (B600854) sensitization. nih.govmdpi.com Ligand binding to these receptors induces conformational changes that modulate their interaction with co-activator or co-repressor proteins, thereby activating or suppressing the transcription of target genes. nih.govnih.gov

Currently, there is no specific published research detailing the direct interaction or binding affinity of This compound with either RXR-alpha or PPAR-gamma. While various N-phenylbenzamide derivatives have been synthesized and evaluated for other biological activities, their effects on nuclear receptors remain an area for future investigation. semanticscholar.org

Table 1: Investigated Nuclear Receptor Interactions

| Target Receptor | Role | Dimerization Partner | Known Ligand Class | Interaction with this compound |

|---|---|---|---|---|

| RXR-alpha | Regulation of development, metabolism | PPAR, RAR, LXR, etc. nih.gov | Retinoids (e.g., 9-cis retinoic acid) researchgate.net | Data not available |

| PPAR-gamma | Regulation of lipid metabolism, adipogenesis nih.gov | RXR-alpha nih.gov | Thiazolidinediones, fatty acids mdpi.com | Data not available |

Deubiquitinase Inhibition (e.g., USP1/UAF1 complex)

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive targets for therapeutic development, particularly in oncology. The USP1/UAF1 complex is a key player in the DNA damage response, responsible for deubiquitinating proteins such as PCNA and FANCD2. semanticscholar.org Inhibition of this complex can sensitize cancer cells to DNA-damaging agents.

A number of potent and selective inhibitors of the USP1/UAF1 complex have been identified, such as the small molecule ML323. Structural studies reveal that these inhibitors can act allosterically, binding to a cryptic site that disrupts the enzyme's hydrophobic core and leads to subtle rearrangements in the active site, thereby inhibiting its catalytic function.

As of now, specific studies on the inhibitory activity of This compound against the USP1/UAF1 complex have not been reported in the scientific literature. The established inhibitors belong to different chemical classes, such as N-benzyl-2-phenylpyrimidin-4-amines, and a direct link between the N-phenylbenzamide scaffold of the subject compound and USP1/UAF1 inhibition has not been established. semanticscholar.org

Table 2: Deubiquitinase Target Profile

| Enzyme Complex | Cellular Function | Key Substrates | Known Inhibitors | Inhibition by this compound |

|---|---|---|---|---|

| USP1/UAF1 | DNA Damage Response (Fanconi Anemia, Translesion Synthesis) | PCNA, FANCD2 semanticscholar.org | ML323, Pimozide | Data not available |

Nucleic Acid Interactions (e.g., DNA G-quadruplexes)

DNA G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of the genome, such as in telomeres and gene promoter regions. The formation and stabilization of these structures can influence key cellular processes like DNA replication and transcription, making them a compelling target for anticancer drug design. Small molecules can bind to and stabilize G4 structures, interfering with oncogene expression and promoting cancer cell death.

The interaction of ligands with G-quadruplexes is often characterized by biophysical methods that measure changes in thermal stability (ΔTm) and binding affinity (Kb). While various heterocyclic compounds have been explored as G4 binders, the potential for This compound to interact with these structures has not been documented. Research into N-phenylbenzamide derivatives has shown they can act as DNA minor groove binders, particularly in AT-rich sequences, but specific affinity for G-quadruplexes was not the focus.

Table 3: Nucleic Acid Target Profile

| Target Structure | Location in Genome | Biological Role | Ligand Binding Mode | Interaction with this compound |

|---|---|---|---|---|

| DNA G-quadruplex | Telomeres, Gene Promoters | Regulation of transcription and replication | End-stacking, groove binding | Data not available |

Advanced Material Science and Chemical Biology Applications

Investigation of Single Molecule Electronic Properties

The study of N-phenylbenzamide and its derivatives has opened avenues for their use in molecular electronics. These molecules possess characteristics that make them suitable candidates for components in nanoscale electronic circuits.

N-phenylbenzamide (NPBA) derivatives have been identified as promising molecules for creating molecular rectifiers, or diodes, which allow current to flow preferentially in one direction. rsc.org The rectification behavior and conductance of these molecules are intrinsically linked to their chemical structure. rsc.org

Computational modeling and experimental studies using scanning tunneling microscopy break-junction (STM-BJ) techniques have been employed to investigate these properties. rsc.org In such a setup, a single molecule is trapped between two electrodes (often gold), and the current-voltage (I-V) characteristics are measured. magtech.com.cnpku.edu.cn The efficiency of a molecular rectifier is quantified by the rectification ratio, which is the ratio of the forward current to the reverse current at a specific voltage.

Research on NPBA derivatives has shown that modifying their chemical structure can significantly influence both their conductance and rectification. For instance, adding electron-donating groups, such as methoxy (B1213986) groups, to the 4-carboxamido-aniline part of the molecule enhances both conductance and rectification. rsc.org This enhancement is strongly correlated with the alignment of the molecule's frontier molecular orbitals (specifically the conducting orbital) relative to the Fermi level of the metal electrodes. rsc.orgpku.edu.cn

Table 1: Conductance and Rectification Characteristics of NPBA Derivatives

| Molecular Feature | Effect on Conductance | Effect on Rectification | Underlying Principle |

|---|---|---|---|

| Functionalization with electron-donating groups | Enhanced | Enhanced | Alters the energy of the conducting frontier orbital relative to the electrode's Fermi level. rsc.org |

| Asymmetric molecular structure | Essential for rectification | Enables asymmetric coupling to electrodes | The molecule's electronic structure interacts differently with the electrodes under forward and reverse bias. |

The intrinsic rectifying properties of N-phenylbenzamide derivatives make them attractive for use in single-molecule electronic devices. rsc.org The goal of molecular electronics is to use individual molecules as active components in electronic circuits, which could lead to extreme miniaturization and novel functionalities. rsc.org

Molecular electronic devices are typically formed in a metal-molecule-metal junction configuration. researchgate.net The stability and reproducibility of these junctions are critical challenges. The amide linkage present in benzamides has been explored for covalently coupling molecules to carbon-based electrodes, such as graphene. rsc.org These covalent bonds can offer greater stability compared to the weaker van der Waals forces involved in physisorption, leading to more robust and reproducible device performance. pku.edu.cnrsc.org Research has demonstrated that molecular junctions formed via amide linkages to graphene electrodes can exhibit considerable stability for weeks at ambient temperatures. rsc.org

The development of molecular devices like switches, rectifiers, and transistors is a primary focus of the field. rsc.org The ability to tune the electrical properties of NPBA derivatives through synthetic chemistry allows for the rational design of molecules with specific electronic functions, paving the way for their integration into complex molecular circuits. rsc.orgmagtech.com.cn

Supramolecular Assembly and Gelation Properties of Benzamide-based Systems

Benzamide-containing molecules are highly effective building blocks for the construction of supramolecular materials due to their capacity for forming strong, directional hydrogen bonds. researchgate.netrsc.org This property drives the self-assembly of these molecules into higher-order structures, such as fibers and networks, which can immobilize solvent molecules to form gels. researchgate.net

The process of gelation involves the dissolution of a low-molecular-weight gelator (LMWG) in a solvent, typically with heating, followed by cooling. acs.org Upon cooling, the gelator molecules self-assemble through non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and solvophobic effects, to form a three-dimensional network that entraps the solvent. researchgate.net

The gelation capacity and the properties of the resulting gel are highly dependent on the molecular structure of the gelator and the nature of the solvent. acs.org For instance, in a series of bisamide gelators, the length of the spacer connecting the two amide groups was found to significantly influence the gelling ability. acs.org The amide group is a particularly effective structural unit for creating supramolecular gels because of the thermodynamically favorable and directional nature of the hydrogen bonds it forms. researchgate.net

X-ray diffraction studies on these gels reveal insights into the supramolecular arrangement of the molecules within the gel network. acs.org Often, the molecules organize into fibrous structures, which then entangle to form the gel matrix. qub.ac.uk The intermolecular interactions, particularly the hydrogen bonding pattern of the amide groups, dictate the primary alignment and packing of the molecules in the self-assembly process. rsc.org

Table 2: Factors Influencing Benzamide-Based Supramolecular Gels

| Factor | Influence on Gelation | Examples of Interactions |

|---|---|---|

| Molecular Structure | Determines self-assembly pathway and gel stability. The presence and position of amide groups are critical. rsc.orgacs.org | Hydrogen Bonding, π-π Stacking |

| Solvent | Affects solubility and mediates solvophobic interactions that can drive assembly. acs.org | Solvophobic Effects, van der Waals Forces |

| Concentration | A minimum gelation concentration (MGC) is required to form a stable, sample-spanning network. researchgate.netacs.org | Gelator-Gelator vs. Gelator-Solvent Interactions |

| Temperature | Gels are often thermoreversible; they form upon cooling and melt upon heating. researchgate.net | Kinetic vs. Thermodynamic Control of Assembly |

The study of supramolecular gels formed from benzamide (B126) derivatives is relevant for creating "smart" materials that can respond to external stimuli, with potential applications in materials science and biomedicine. researchgate.net

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies nitroethyl proton environments (δ 4.2–4.5 ppm for CH₂NO₂) and confirms benzamide backbone integrity .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves nitro group geometry and intermolecular interactions (e.g., hydrogen bonding with amide NH) .

- HPLC-MS : Quantifies purity and detects nitro-reduction byproducts (e.g., ethylamine derivatives) using C18 columns and ESI-MS .

Advanced Tip : For ambiguous NOE signals, 2D NMR (COSY, HSQC) clarifies spatial proximity of nitroethyl and phenyl groups .

How can computational methods like DFT and QSAR models predict reactivity or biological activity of this compound?

Q. Advanced

- DFT Calculations : B3LYP/6-31G* optimizations predict electronic properties (e.g., nitro group electron-withdrawing effects) and reaction pathways (e.g., nitro→amine reduction) .

- QSAR Models : Use topological descriptors (e.g., logP, polar surface area) to correlate nitroethyl substitution with antibacterial or antiparasitic activity. For example, nitro groups enhance trypanocidal activity by 3–5× compared to non-nitrated analogs .

Case Study : QSAR analysis of 21 benzamide analogs revealed nitroethyl derivatives had IC₅₀ values <10 μM against Trypanosoma brucei .

What strategies resolve contradictions in biological activity data across studies on benzamide derivatives?

Q. Advanced

- Standardized Assays : Use uniform protocols (e.g., microdilution for antimicrobial testing) to minimize variability .

- Metabolic Stability Checks : Assess nitro group reduction in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .

- Crystallographic Validation : Compare bioactive conformations (via X-ray) to rule out structural misassignments .

Example : Conflicting MIC values for chlorinated benzamides were resolved by verifying stereochemical purity via chiral HPLC .

What safety protocols are essential when handling nitro-containing compounds like this compound?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of nitro group degradation products (e.g., NOx gases) .

- Waste Disposal : Neutralize nitro compounds with reducing agents (e.g., Fe/HCl) before disposal .

How does the nitroethyl substituent influence electronic properties and intermolecular interactions?

Q. Advanced

Q. Advanced

- PCA (Principal Component Analysis) : Reduces dimensionality of spectral/biological data to identify nitroethyl-derived activity clusters .

- PLS Regression : Correlates molecular descriptors (e.g., nitro group Mulliken charges) with bioactivity .

- Cluster Analysis : Groups compounds by nitroethyl spatial orientation to prioritize synthesis targets .

Example : A PCA model explained 85% variance in anti-influenza activity for 30 benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.